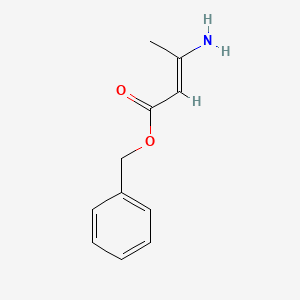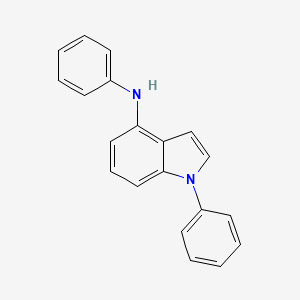![molecular formula C17H20N4O7 B12105591 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid: 4-Nitrophenylcarbamoylpyrrolidin-2-one , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-nitrobenzoyl chloride with pyrrolidin-2-one, followed by amidation to form the carbamoyl group. The final step includes the introduction of the oxobutanoic acid moiety. Detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. Optimization of reaction conditions, purification, and isolation techniques ensures cost-effective production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The nitro group in the phenyl ring can undergo reduction to an amino group, leading to diverse reactivity.
Substitution: The carbamoyl group is susceptible to nucleophilic substitution reactions.
Amidation: Formation of the carbamoyl group involves amidation reactions.
4-Nitrobenzoyl chloride: Used for the initial condensation step.
Pyrrolidin-2-one: Reacts with the benzoyl chloride to form the pyrrolidinone ring.
Various reducing agents: Required for nitro group reduction.
Major Products:: The primary product is the titled compound itself, which possesses unique pharmacophoric features.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules due to its indole scaffold.
Functional Groups: Its diverse functional groups make it valuable for medicinal chemistry.
Antiviral Activity: Some indole derivatives exhibit antiviral properties.
Antioxidant Potential: Investigations into its antioxidant effects are ongoing.
Other Biological Activities: These include anti-inflammatory, anticancer, and antidiabetic properties.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Agrochemicals: Indole derivatives find applications in plant protection products.
Mecanismo De Acción
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid stands out for its specific structure, similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs[1,3].
Propiedades
Fórmula molecular |
C17H20N4O7 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
4-[[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25) |
Clave InChI |
VZJOBHXJPRQCGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)

![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)





![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
